ethyl 6-(2-ethoxynaphthalene-1-carbonyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
(E)-ethyl 2-((2-ethoxy-1-naphthoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Properties
IUPAC Name |
ethyl 6-(2-ethoxynaphthalene-1-carbonyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N4O5/c1-5-39-24-15-14-20-11-7-8-12-21(20)26(24)29(36)33-28-23(31(38)40-6-2)17-22-27(35(28)18-19(3)4)32-25-13-9-10-16-34(25)30(22)37/h7-17,19H,5-6,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKCTURLWJOKGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N=C3C(=CC4=C(N3CC(C)C)N=C5C=CC=CN5C4=O)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-((2-ethoxy-1-naphthoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multi-step organic reactions The process begins with the preparation of the naphthoyl derivative, followed by the formation of the imino group through a condensation reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-((2-ethoxy-1-naphthoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-ethyl 2-((2-ethoxy-1-naphthoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Palladium(II) acetate: A compound with a different structure but used in similar catalytic applications.
Other naphthoyl derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
(E)-ethyl 2-((2-ethoxy-1-naphthoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Biological Activity
The compound ethyl 6-(2-ethoxynaphthalene-1-carbonyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate represents a complex structure with potential biological applications. This article reviews its biological activity based on available research findings, including antimicrobial properties and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a triazatricyclo structure with multiple functional groups that may contribute to its biological activity. The presence of the ethoxynaphthalene moiety suggests potential interactions with biological targets through aromatic stacking and hydrogen bonding.
Antimicrobial Properties
Research indicates that derivatives of 2-ethoxynaphthalene exhibit antimicrobial properties. For instance, studies have shown that triazene compounds derived from similar structures can act as effective antibacterial agents against various pathogens, including Escherichia coli and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Triazene Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazene A | E. coli | 0.28 μM |
| Triazene B | Pseudomonas aeruginosa | Satisfactory |
| Triazene C | Enterococcus faecalis | 0.64 μM |
These findings suggest that the compound may similarly possess antimicrobial properties due to its structural similarities to effective triazene derivatives.
Antitumor Activity
Triazenes are known for their antitumor activity by reducing the size of neoplastic cells . The compound's ability to form hydrogen bonds and interact with DNA could make it a candidate for further investigation in cancer therapy.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activity of various triazene compounds against human cancer cell lines, reporting significant reductions in cell viability with IC50 values ranging from 4.91 µg/mL to 5.59 µg/mL for different cancer types . This highlights the potential for ethyl 6-(2-ethoxynaphthalene-1-carbonyl)imino derivatives in oncological applications.
The biological activity of this compound may be attributed to several mechanisms:
- Alkylating Agent : Similar to other triazenes, it may function as an alkylating agent that modifies DNA and inhibits cell division.
- Electrophilic Interactions : The presence of electrophilic centers in the structure allows for interactions with nucleophilic sites on biomolecules.
- Aromatic Interactions : The aromatic naphthalene component can engage in π-π stacking interactions with nucleic acids or proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
